molecular formula C34H24N2O4 B5107143 N,N-BIS(2-BENZOYLPHENYL)ISOPHTHALAMIDE

N,N-BIS(2-BENZOYLPHENYL)ISOPHTHALAMIDE

Cat. No.: B5107143
M. Wt: 524.6 g/mol
InChI Key: HZFJJKRFSPPWOI-UHFFFAOYSA-N
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Description

N,N-BIS(2-BENZOYLPHENYL)ISOPHTHALAMIDE is a bis-amide derivative featuring an isophthalamide core substituted with 2-benzoylphenyl groups. The benzoylphenyl substituents introduce aromatic ketone functionalities, which enhance π-π stacking interactions and influence solubility, reactivity, and biological activity. This article compares the compound with similar isophthalamide derivatives, emphasizing substituent-driven differences in chemical behavior and applications.

Properties

IUPAC Name

1-N,3-N-bis(2-benzoylphenyl)benzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H24N2O4/c37-31(23-12-3-1-4-13-23)27-18-7-9-20-29(27)35-33(39)25-16-11-17-26(22-25)34(40)36-30-21-10-8-19-28(30)32(38)24-14-5-2-6-15-24/h1-22H,(H,35,39)(H,36,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFJJKRFSPPWOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)C(=O)NC4=CC=CC=C4C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-BIS(2-BENZOYLPHENYL)ISOPHTHALAMIDE typically involves the reaction of isophthaloyl chloride with 2-benzoylaniline under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N,N-BIS(2-BENZOYLPHENYL)ISOPHTHALAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the benzoyl groups to benzyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N,N-BIS(2-BENZOYLPHENYL)ISOPHTHALAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which N,N-BIS(2-BENZOYLPHENYL)ISOPHTHALAMIDE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzoylphenyl groups can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. The isophthalamide core provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Chemical Reactivity

The functional groups attached to the isophthalamide core critically determine reactivity. For example:

  • N,N’-Bis(2-MERCAPTOETHYL)ISOPHTHALAMIDE : Mercaptoethyl (-SH) groups confer chelating properties, enabling heavy metal detoxification via thiol-metal coordination .
  • N,N’-Bis-(4-chloro-2,5-dimethoxy-phenyl)-5-nitro-isophthalamide: The nitro (-NO₂) group enhances electrophilicity, increasing reactivity in redox reactions and biological activity (e.g., antimicrobial, anticancer) compared to non-nitro analogs .

Key Insight : The 2-benzoylphenyl groups in the target compound likely enhance aromatic stacking and stability, favoring applications in materials science (e.g., polymers) or as a pharmacophore in drug design due to hydrophobic interactions.

Data Tables: Substituent Effects on Key Properties

Table 1: Substituent Impact on Solubility and Reactivity

Substituent Solubility in Polar Solvents Reactivity Profile Example Compound
2-Benzoylphenyl Low High aromatic stacking Target Compound
2-Mercaptoethyl Moderate (polar) Chelation-driven N,N’-Bis(2-MERCAPTOETHYL)ISOPHTHALAMIDE
Nitro (-NO₂) Low Electrophilic, redox-active N,N’-Bis-(4-chloro-2,5-dimethoxy-phenyl)-5-nitro-isophthalamide
Methoxy (-OCH₃) High Electron-donating N,N'-bis(2-methoxyphenyl)-5-nitroisophthalamide

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